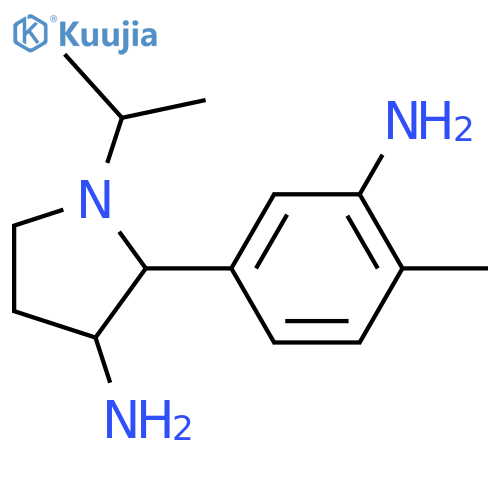

Cas no 2172540-02-0 (2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine)

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine 化学的及び物理的性質

名前と識別子

-

- 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine

- 2172540-02-0

- EN300-1634885

-

- インチ: 1S/C14H23N3/c1-9(2)17-7-6-12(15)14(17)11-5-4-10(3)13(16)8-11/h4-5,8-9,12,14H,6-7,15-16H2,1-3H3

- InChIKey: JQYQFPHYOHVDEN-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)C)CCC(C1C1C=CC(C)=C(C=1)N)N

計算された属性

- せいみつぶんしりょう: 233.189197746g/mol

- どういたいしつりょう: 233.189197746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1634885-0.25g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 0.25g |

$893.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-1.0g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 1g |

$971.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-0.5g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 0.5g |

$933.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-5.0g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 5g |

$2816.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-100mg |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 100mg |

$855.0 | 2023-09-22 | ||

| Enamine | EN300-1634885-0.1g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 0.1g |

$855.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-2.5g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 2.5g |

$1903.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-0.05g |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 0.05g |

$816.0 | 2023-05-26 | ||

| Enamine | EN300-1634885-500mg |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 500mg |

$933.0 | 2023-09-22 | ||

| Enamine | EN300-1634885-5000mg |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine |

2172540-02-0 | 5000mg |

$2816.0 | 2023-09-22 |

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

10. Book reviews

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amineに関する追加情報

Introduction to 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine (CAS No. 2172540-02-0)

2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine, identified by its CAS number 2172540-02-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyrrolidine core substituted with an amino group, a propyl chain, and a methylphenyl ring, has garnered attention due to its structural complexity and potential biological activities. The presence of multiple functional groups makes it a versatile scaffold for further derivatization and exploration in medicinal chemistry.

The methylphenyl moiety in the compound's structure contributes to its hydrophobicity and may influence its interaction with biological targets. This feature is particularly relevant in the design of small-molecule drugs, where optimal solubility and binding affinity are critical. The amino group at the 3-position of the phenyl ring introduces basicity, which can be exploited for interactions with acidic residues in proteins or for further chemical modifications. Additionally, the propan-2-yl side chain adds another layer of structural diversity, potentially affecting both metabolic stability and pharmacokinetic properties.

In recent years, there has been growing interest in exploring novel scaffolds for treating various diseases, including neurological disorders and cancer. The pyrrolidine core is a well-known pharmacophore found in many bioactive molecules, including antipsychotics, anticonvulsants, and antiviral agents. Its ability to adopt multiple conformations makes it an ideal candidate for binding to complex biological targets. The specific substitution pattern in 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine suggests potential applications in modulating enzyme activity or receptor binding.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug development. Researchers have been leveraging computational methods and high-throughput screening to identify promising candidates for further optimization. The structural features of 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine make it an attractive starting point for designing molecules with enhanced potency and selectivity. For instance, the combination of the amino group and the propyl chain could provide a balance between lipophilicity and polarizability, which is often crucial for drug-like properties.

Recent studies have highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational modeling techniques, such as molecular dynamics simulations and quantum mechanics calculations, have been instrumental in predicting how this compound might interact with biological targets at the atomic level. These insights can guide experimental efforts by prioritizing specific analogs for synthesis and testing. Moreover, advances in synthetic chemistry have enabled the efficient preparation of complex derivatives, allowing researchers to systematically explore structure/activity relationships.

The pharmaceutical industry continues to invest heavily in developing new treatments for unmet medical needs. Compounds like 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine represent valuable assets in this endeavor. Their unique structural features offer opportunities to develop drugs with novel mechanisms of action or improved pharmacokinetic profiles. As research progresses, it is likely that more derivatives will be synthesized and evaluated, further expanding our understanding of this class of molecules.

In conclusion, 2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine (CAS No. 2172540-02-0) is a fascinating compound with significant potential in drug discovery. Its complex structure and diverse functional groups make it an excellent candidate for further exploration. By combining computational methods with experimental approaches, researchers can uncover new therapeutic possibilities and contribute to the development of next-generation pharmaceuticals.

2172540-02-0 (2-(3-amino-4-methylphenyl)-1-(propan-2-yl)pyrrolidin-3-amine) 関連製品

- 5957-89-1(Pyridine, 2-(2-methoxyphenyl)-)

- 2171172-96-4((2S)-2-amino-3-(3-methylcyclobutyl)propanoic acid)

- 99357-71-8(2-Ethyl-4-hydroxybenzoxazole)

- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)

- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)

- 2097862-58-1(N-1-(2-methoxypyridine-3-carbonyl)azetidin-3-ylpyridazin-3-amine)

- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)

- 868979-05-9(4-bromo-N-(2-{8-methylimidazo1,2-apyridin-2-yl}ethyl)benzene-1-sulfonamide)

- 1488273-23-9(3-(oxolan-3-yloxy)propanoic acid)